N-cyclopropylazetidine-3-sulfonamide
Description
Significance of Sulfonamide Architectures in Chemical Synthesis
The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone of modern medicinal and synthetic chemistry. wikipedia.org Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a versatile and highly valued scaffold in drug discovery. nih.gov Their primary mode of action often involves the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.net
From a synthetic standpoint, the sulfonamide group imparts several useful properties. Its structure is rigid, which often leads to crystalline compounds, a classic method used to convert an amine into a solid derivative for easier identification and purification. wikipedia.org The synthesis of sulfonamides is well-established, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reliability has allowed for the creation of vast libraries of sulfonamide derivatives. The group's ability to act as a pharmacophore has led to numerous FDA-approved drugs for a wide range of conditions, including viral infections, cancer, and inflammatory diseases. nih.gov The incorporation of the sulfonamide functional group into heterocyclic frameworks is a particularly fruitful strategy in the development of novel therapeutic agents. researchgate.net
The Azetidine (B1206935) Moiety: Conformation, Reactivity, and Synthetic Utility
Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability. enamine.net As a four-membered ring, it is characterized by considerable ring strain, which is a primary driver of its reactivity. rsc.orgresearchgate.net While more stable than the highly reactive three-membered aziridine (B145994) ring, the strain in azetidines makes them excellent candidates for controlled ring-opening and ring-expansion reactions, providing access to highly substituted acyclic amines or larger heterocyclic systems. rsc.orgrsc.org
In the context of drug design, the azetidine moiety serves as a valuable building block. One of the significant challenges in developing small molecule therapeutics is controlling the molecule's conformation. The lack of rigidity in many organic molecules can be a serious obstacle. enamine.net Introducing small, conformationally restricted rings like azetidine is a popular strategy to limit this flexibility. enamine.net This pre-defined spatial orientation of molecular fragments can lead to a more favorable entropy of binding to a biological target, potentially resulting in higher affinity. enamine.net The synthetic chemistry to create and functionalize azetidines has advanced significantly, with methods including intramolecular cyclizations and the reduction of azetidin-2-ones (β-lactams). magtech.com.cn
Table 1: Physicochemical Properties and Synthetic Relevance of Core Moieties
| Feature | Sulfonamide Group | Azetidine Moiety |
|---|---|---|
| General Structure | R-SO₂-NR'R'' | C₃H₇N (four-membered heterocycle) |
| Key Chemical Property | Generally unreactive, rigid functional group. wikipedia.org | High ring strain drives reactivity. rsc.org |
| Acidity/Basicity | The N-H bond can be deprotonated. | Strongly basic compared to most secondary amines. wikipedia.org |
| Primary Synthetic Route | Reaction of sulfonyl chlorides with amines. wikipedia.org | Intramolecular cyclization of 3-amino-1-propanol derivatives; reduction of β-lactams. wikipedia.org |
| Utility in Synthesis | Used to create crystalline derivatives of amines; acts as a key pharmacophore. wikipedia.orgnih.gov | Conformationally rigid scaffold; versatile synthon for ring-opening/expansion reactions. enamine.netrsc.org |
Integration of Cyclopropyl (B3062369) and Azetidine Scaffolds in Unique Molecular Frameworks
Diversity-oriented synthesis (DOS) is an approach that aims to access new chemical space through the creation of novel molecular frameworks. nih.gov The synthesis and diversification of densely functionalized ring systems, such as azetidine, allow for access to a wide variety of fused, bridged, and spirocyclic systems. nih.govresearchgate.net The attachment of a cyclopropyl group to the azetidine core is an example of such diversification, creating a unique scaffold that is distinct from more common linear or aromatic substituents. This integration results in a compact molecule with a well-defined vectoral projection of its functional groups in space, a desirable trait for probing interactions with biological targets.
Contextualizing N-Cyclopropylazetidine-3-sulfonamide within Heterocyclic Chemistry
This compound belongs to the broad class of substituted N-heterocyclic sulfonamides. The synthesis of compounds that combine a sulfonamide fragment with a heterocyclic ring is a well-established and powerful strategy in medicinal chemistry. nih.govmdpi.com This approach leverages the proven pharmacophoric nature of the sulfonamide group while using the heterocyclic component to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and to control its orientation and interaction with target proteins. enamine.net
Researchers have synthesized and evaluated a wide array of sulfonamides bearing different N-heterocyclic systems, from simple pyrrolidines to more complex bridged 2-azabicycloalkanes. mdpi.comnih.gov These efforts have yielded compounds with a broad spectrum of biological activities, including antiviral and carbonic anhydrase inhibitory effects. nih.govmdpi.com Therefore, this compound is situated within this rational design paradigm, where the azetidine ring serves as the heterocyclic core, modified with a cyclopropyl group on the nitrogen and a sulfonamide group at the 3-position.
Table 2: Summary of Synthetic Approaches to Core Scaffolds
| Scaffold | Synthetic Method | Description |
|---|---|---|
| Sulfonamides | Reaction with Sulfonyl Chlorides | The classic and most common laboratory method involves reacting a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine. wikipedia.org |
| Azetidines | Intramolecular Cyclization | Methods include the cyclization of β-amino alcohols or other 1,3-disubstituted propane (B168953) derivatives where a nucleophilic nitrogen displaces a leaving group. magtech.com.cnnih.gov |
| Azetidines | Reduction of Azetidin-2-ones | The reduction of β-lactams (azetidin-2-ones) using reducing agents like lithium aluminium hydride is a viable route to the saturated azetidine ring. magtech.com.cnwikipedia.org |
| Azetidines | Ring Expansion of Aziridines | Under appropriate conditions, three-membered aziridine rings can undergo ring expansion to form four-membered azetidines. magtech.com.cn |
Scope of Academic Inquiry into this compound
A survey of the scientific literature indicates that this compound (CAS Number: 1542590-72-6) is recognized primarily as a chemical building block or synthetic intermediate. bldpharm.com It is commercially available from various chemical suppliers, suggesting its utility in the synthesis of more complex molecules for discovery programs. However, there is a notable absence of extensive academic studies focused specifically on the synthesis, reactivity, or biological activity of this compound as a standalone compound. Its value currently appears to lie in its potential as a starting material or a fragment for incorporation into larger, more complex molecular architectures rather than as an end-product of research itself. This presents an opportunity for future academic inquiry to explore the unique properties and potential applications of this specific molecular framework.
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-cyclopropylazetidine-3-sulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10,6-3-7-4-6)8-5-1-2-5/h5-8H,1-4H2 |
InChI Key |
FSEVGOWEKXWABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CNC2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics Pertinent to N Cyclopropylazetidine 3 Sulfonamide
Mechanistic Investigations of Sulfonamide Bond Formation
The formation of the sulfonamide (S-N) bond is a cornerstone of the synthesis of this compound. This transformation can proceed through distinct mechanistic manifolds, primarily categorized as ionic and radical pathways. The specific pathway is often dictated by the choice of starting materials, reagents, and reaction conditions.
The classical and most direct route to sulfonamide bond formation is through an ionic pathway, typically an electrophilic aromatic substitution or a nucleophilic substitution mechanism. In many sulfonylation reactions, the active electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated from fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). chemistrysteps.com The electrophile is then attacked by the nucleophilic amine, in this case, the nitrogen of the cyclopropylazetidine ring, to form the S-N bond. chemistrysteps.comlibretexts.org This process generally involves the formation of a high-energy carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity if an aromatic ring is involved. openochem.org
In contrast, radical pathways for sulfonylation have emerged as powerful alternatives, often providing access to diverse structures under mild conditions. researchgate.net These mechanisms involve the generation of a sulfonyl radical (R-SO₂•). One strategy involves the cooperative use of an organosuperbase and photoredox catalysis to convert sulfonyl fluorides into S(VI) radicals. nih.gov Due to the high bond strength and reduction potential of the S(VI)-F bond, direct homolytic cleavage is challenging. nih.gov Another approach generates sulfonyl radicals from aryldiazonium salts, which react with a sulfur dioxide source like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.com The resulting sulfonyl radical can then be trapped by an amine. Mechanistic investigations suggest that in some cases, both radical processes and transition-metal catalysis can occur simultaneously.
The choice between an ionic and a radical pathway can be influenced by competing nucleophiles. For instance, in reactions involving sulfonyl fluorides, the presence of a phenol (B47542) may favor nucleophilic substitution (an ionic pathway), whereas amines like morpholine (B109124) or aniline (B41778) can promote radical sulfonylation. nih.gov
The functionalization of the azetidine (B1206935) ring, particularly at the 3-position to introduce the sulfonamide group, involves critical reactive intermediates. A notable strategy employs azetidine sulfonyl fluorides (ASFs) as versatile reagents. nih.gov Under mild thermal conditions (e.g., 60 °C), ASFs can undergo an unusual defluorosulfonylation (deFS) reaction, which proceeds through the generation of a reactive carbocation intermediate on the azetidine ring. nih.govacs.org This carbocation is then trapped by a wide range of nucleophiles. acs.org This deFS pathway competes with the more conventional Sulfur-Fluoride Exchange (SuFEx) reactivity, where the sulfonyl fluoride (B91410) acts as an electrophile. nih.govacs.org
In other synthetic routes, such as the palladium-catalyzed intramolecular C(sp³)–H amination for forming functionalized azetidines, an octahedral Pd(IV) species is a key intermediate. rsc.org Reductive elimination from this intermediate leads to the formation of the azetidine ring. rsc.org Photochemical methods for azetidine synthesis, like the aza Paternò–Büchi reaction, proceed via triplet biradical intermediates, which leads to a complete loss of stereoinformation from the starting materials. nih.gov For reactions involving the ring expansion of aziridines to form azetidines, strained bicyclic aziridinium (B1262131) ions have been identified as key intermediates that undergo nucleophile-induced ring opening. researchgate.net
| Intermediate Type | Precursor/Reaction | Role in Functionalization |
| Azetidine Carbocation | Azetidine Sulfonyl Fluoride (ASF) via deFS | Trapped by nucleophiles to form 3-substituted azetidines. nih.govacs.org |
| Octahedral Pd(IV) Species | Pd(II)-catalyzed C–H amination | Undergoes reductive elimination to form the azetidine ring. rsc.org |
| Bicyclic Aziridinium Ion | Aziridine (B145994) ring expansion | Undergoes nucleophilic attack to yield ring-expanded azetidines. researchgate.net |
| Triplet Biradical | Aza Paternò–Büchi photocycloaddition | Intermediate in the [2+2] cycloaddition to form the azetidine ring. nih.gov |
Kinetics of Cyclopropylazetidine Ring Formation and Modification
The kinetics of forming the strained four-membered azetidine ring and its subsequent modification are critical for reaction efficiency. The considerable ring-strain energy of azetidines (approximately 25.2 kcal mol⁻¹) heavily influences their reactivity. researchgate.net
An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides provides insight into the kinetics of azetidine ring formation. acs.org Electrochemical kinetic analysis of this process, which merges cobalt catalysis with electricity to generate key carbocationic intermediates, suggests that the rate-determining step (RDS) involves either the catalyst regeneration via nucleophilic cyclization or the second electrochemical oxidation step required to form the carbocation intermediate. acs.org
Regarding the modification of the azetidine scaffold, kinetic studies on the defluorosulfonylation (deFS) of an N-Cbz-protected azetidine sulfonyl fluoride (ASF) revealed a slightly larger activation energy compared to the analogous oxetane (B1205548) sulfonyl fluoride (a difference of 2.4 kcal mol⁻¹). acs.org Despite this, the consumption rates of both reagents at 60 °C were found to be remarkably similar, indicating that the azetidine ring strain does not create a significantly higher kinetic barrier for this specific carbocation-forming modification pathway. acs.org The stability of N-substituted azetidines can also be influenced by intramolecular decomposition pathways, with kinetics dependent on factors like pH and the nature of the N-substituent. nih.gov
Ligand and Catalyst Effects on Reaction Pathways
The choice of ligands and catalysts exerts profound control over the reaction pathways in the synthesis and functionalization of azetidines. Transition-metal catalysis is a dominant strategy, with palladium, lanthanide, and tantalum systems being particularly effective.
Palladium catalysis has been employed for the asymmetric allylation of azalactones to produce chiral azetidine precursors. rsc.org In these reactions, the selection of the chiral ligand is paramount for achieving high enantioselectivity. rsc.org Furthermore, Pd(II)-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis is promoted by a combination of an oxidant (benziodoxole tosylate) and an additive (AgOAc), which facilitates the key reductive elimination from a Pd(IV) intermediate. rsc.org The development of new ligand families based on strained aziridine and azetidine cores for palladium catalysts has been shown to impact the efficiency of Suzuki-Miyaura cross-coupling reactions, demonstrating that the ligand's ring strain and side-chain rigidity influence catalytic activity. mdpi.com
Lanthanide catalysts, specifically Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be excellent for promoting the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.gov This catalytic system is notable for its high yields and tolerance of acid-sensitive functional groups, which might be quenched by other Lewis or Brønsted acid promoters. nih.gov Other catalytic systems, such as those based on Tantalum, facilitate the hydroaminoalkylation reaction as a key step toward azetidine synthesis. rsc.org
| Catalyst System | Ligand/Additive | Reaction Type | Effect on Pathway |
| Palladium(II) | Chiral Ligands, NaBArF | Asymmetric Allylation | Controls enantioselectivity in the formation of chiral azetidine precursors. rsc.org |
| Palladium(II) | Benziodoxole tosylate, AgOAc | Intramolecular C–H Amination | Promotes reductive elimination from a Pd(IV) intermediate to form the azetidine ring. rsc.org |
| Palladium(0) | Azetidine/Aziridine-based | Suzuki-Miyaura Coupling | Ligand ring strain and rigidity impact catalytic efficiency and reaction yields. mdpi.com |
| Lanthanum(III) triflate | None | Intramolecular Aminolysis of Epoxides | Catalyzes regioselective ring-opening to form the azetidine ring with high functional group tolerance. nih.gov |
| Tantalum | None | Hydroaminoalkylation | Enables cyclization to form the azetidine scaffold. rsc.org |
Quantum Mechanical and Computational Mechanistic Studies
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structures, reaction energetics, and transition states involved in the synthesis of sulfonamides and azetidines. These computational studies complement experimental findings by elucidating mechanistic details at a molecular level.
DFT calculations are frequently used to optimize molecular geometries and predict reaction pathways. For sulfonamides, DFT studies at levels of theory such as B3LYP/6-311++G(d,p) have been used to calculate interaction energies, analyze frontier molecular orbitals (HOMO-LUMO), and investigate intermolecular interactions that stabilize crystal structures. nih.govsemanticscholar.org The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net Such calculations have revealed that the formation of intermolecular hydrogen bonds leads to significant stabilization of sulfonamide aggregates, with calculated interaction energies reaching -16.2 kcal/mol. nih.gov
In the context of reaction mechanisms, computational analysis has been applied to rationalize an aziridine-to-azetidine ring expansion. researchgate.net These studies identified the kinetically preferred pathway, confirming that the reaction proceeds through the initial formation of a 2-(bromomethyl)aziridine, which subsequently rearranges via a bicyclic aziridinium ion intermediate to the thermodynamically more stable azetidine product. researchgate.net The fleeting nature of transition states makes their direct experimental observation challenging, but computational methods can be used to model their structures and energetics. nih.gov For sulfonamides, theoretical calculations have been used to explore the conformational landscape, revealing that eclipsed conformers are often more stable than staggered ones due to attractive interactions between the amino hydrogens and the sulfonyl oxygens, with energy differences calculated to be between 1.24 and 6.96 kJ/mol depending on the specific compound and theoretical method (e.g., B3LYP vs. MP2). nih.gov
Based on a comprehensive review of the scientific literature, there is currently no specific research data available concerning the elucidation of reaction mechanisms and kinetics, particularly focusing on solvent effects on reaction trajectories, for the compound N-cyclopropylazetidine-3-sulfonamide.
Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt. The information required to generate content for the specified section, "3.4.2. Solvent Effects on Reaction Trajectories," for this particular molecule is not present in the accessible scientific domain.
Strategic Derivatization and Chemical Modifications of the N Cyclopropylazetidine 3 Sulfonamide Scaffold
Functionalization of the Sulfonamide Moiety
The sulfonamide group is a cornerstone of medicinal chemistry, and its N-H bond in the N-cyclopropylazetidine-3-sulfonamide scaffold presents a prime site for derivatization. N-alkylation and N-acylation reactions are common strategies to modify the steric and electronic properties of this functional group, which can significantly influence a molecule's biological activity and pharmacokinetic profile.
N-Alkylation and N-Acylation Reactions
N-alkylation of sulfonamides can be achieved through various synthetic methods. One-pot protocols using alcohols in the presence of triphenylphosphine (B44618) and carbon tetrachloride provide a mild and efficient route to N-alkyl sulfonamides. nih.gov Another approach involves the use of trichloroacetimidates under thermal conditions, which does not require an exogenous acid, base, or transition metal catalyst. nih.gov The reactivity in these reactions can be influenced by steric hindrance, with less substituted sulfonamides generally providing better yields. nih.gov The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy for designing selective 5-HT7 receptor ligands. nih.gov
The following table summarizes representative conditions for N-alkylation and N-acylation of sulfonamides based on general methodologies.
Table 1: General Conditions for N-Alkylation and N-Acylation of Sulfonamides
| Transformation | Reagents and Conditions | Substrate Scope | Ref |
|---|---|---|---|
| N-Alkylation | Alcohols, Ph3P, CCl4, refluxing anhydrous DMF | Various structurally diverse alcohols and potassium sulfonylamide salts | nih.gov |
| N-Alkylation | Trichloroacetimidates, refluxing toluene | Unsubstituted sulfonamides generally give better yields than N-alkyl sulfonamides | nih.gov |
| N-Acylation | N-acylbenzotriazoles, NaH, dry THF, reflux | Aryl, heteroaryl, or N-Cbz-protected-α-amino(alkyl) groups on the acylating agent | semanticscholar.orgresearchgate.net |
Diversification via Coupling Reactions
Modern cross-coupling reactions offer powerful tools for the diversification of sulfonamides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming carbon-nitrogen bonds. wikipedia.org While typically used to couple amines with aryl halides, variations of this reaction can be envisioned for the N-arylation of the sulfonamide on the this compound scaffold. The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands enabling the coupling of a wide range of substrates under milder conditions. nih.gov
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, represents another classic method for the formation of C-N bonds and could be applied to the N-arylation of the sulfonamide. organic-chemistry.org More recent developments in this area have led to milder reaction conditions and broader substrate scope.
Modifications of the Azetidine (B1206935) Ring System
The four-membered azetidine ring is a strained heterocyclic system that can undergo a variety of chemical transformations, including substitutions and ring expansions or contractions.
Substitutions at the Azetidine 3-position
Introducing substituents at the 3-position of the azetidine ring can significantly alter the molecule's three-dimensional structure and biological properties. While direct substitution on the this compound scaffold is not widely reported, synthetic strategies for preparing 3-substituted azetidine derivatives often involve multi-step sequences starting from different precursors. For instance, the synthesis of 3-substituted N-benzylpyrazine-2-carboxamide derivatives has been reported, showcasing methods for introducing diversity at a specific position of a heterocyclic ring. nih.gov
Ring Expansion or Contraction Strategies
Ring expansion of azetidines to five- or seven-membered rings like pyrrolidines and azepanes can occur through intramolecular N-alkylation followed by nucleophilic opening of the resulting bicyclic azetidinium ion. nih.govresearchgate.net The distribution of the resulting products can depend on the substitution pattern of the azetidine ring and the nature of the nucleophile used. nih.gov Lewis acid-mediated ring expansion of donor-acceptor cyclopropanes can also lead to the formation of substituted azetidines. chemrxiv.org
Conversely, ring contraction of larger rings, such as α-bromo N-sulfonylpyrrolidinones, can provide access to α-carbonylated N-sulfonylazetidines. nih.govrsc.org This one-pot nucleophilic addition-ring contraction process allows for the incorporation of various nucleophiles into the azetidine product. nih.gov
Table 2: Strategies for Azetidine Ring Modification
| Transformation | Method | Description | Ref |
|---|---|---|---|
| Ring Expansion | Intramolecular N-alkylation and nucleophilic opening | Azetidines with a 3-hydroxypropyl side chain can be converted to pyrrolidines and azepanes. | nih.gov |
| Ring Contraction | Nucleophilic addition-ring contraction | α-bromo N-sulfonylpyrrolidinones can be converted to α-carbonylated N-sulfonylazetidines. | nih.govrsc.org |
Cyclopropyl (B3062369) Ring Derivatization
The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to improve metabolic stability and potency. hyphadiscovery.com Direct derivatization of the cyclopropyl ring in the this compound scaffold is challenging due to the inherent stability of the C-H bonds of the cyclopropane (B1198618) ring. However, bifunctional cyclopropane-containing scaffolds can be designed to allow for derivatization. nih.gov For example, a cobalt-catalyzed cyclopropanation followed by divergent and orthogonal derivatization through functionalities like esters and sulfides has been demonstrated. nih.gov While direct functionalization of the N-cyclopropyl group on the target molecule is not well-documented, the metabolism of cyclopropyl groups, particularly those attached to amines, can involve cytochrome P450-mediated oxidation, which can lead to ring-opened metabolites. hyphadiscovery.com
Generation of Focused Chemical Libraries from this compound
The this compound scaffold is a valuable starting point for creating focused chemical libraries, which are collections of structurally related compounds used in drug discovery to explore the structure-activity relationship (SAR) of a particular chemical series. The generation of these libraries involves the systematic chemical modification of the core scaffold at specific points to produce a diverse set of analogs. This approach allows for a rapid and efficient exploration of the chemical space around the scaffold to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
A primary strategy for diversification involves the functionalization of the sulfonamide moiety. The free sulfonamide NH group can be readily acylated or alkylated, but a more common and productive approach involves synthesizing the core from a diverse set of sulfonyl chlorides. Starting with N-cyclopropylazetidin-3-amine, a library of sulfonamides can be generated through parallel reactions with a wide array of commercially available or custom-synthesized R-SO₂Cl reagents. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the R-position, enabling a thorough investigation of the steric and electronic requirements of a target's binding pocket.
Another key point for modification is the azetidine nitrogen. While the parent scaffold is defined by the cyclopropyl group, this position can be varied to fine-tune the compound's properties. Synthetic routes can be adapted to introduce other substituents, such as different cycloalkyl groups, small alkyl chains, or even aryl moieties. This is often achieved by starting with a protected azetidine-3-sulfonamide (B3243007) and performing N-alkylation or reductive amination with a library of aldehydes or ketones. These modifications can significantly impact a compound's basicity, lipophilicity, and metabolic stability.
Furthermore, the azetidine ring itself can be substituted. Advanced synthetic methods, such as those employing azetidine sulfonyl fluorides, provide versatile handles for further derivatization, enabling the creation of more complex, three-dimensional structures. nih.govnih.gov For instance, densely functionalized azetidine ring systems can be used to generate fused, bridged, and spirocyclic scaffolds, dramatically increasing the structural diversity of the library. drughunter.com The synthesis of such libraries is often performed on a solid phase or using automated parallel synthesis platforms to improve efficiency and throughput.
The resulting compounds are then screened against biological targets to identify "hits." The SAR data gathered from these focused libraries provide crucial information for guiding the next round of analog design in a lead optimization program.
Table 1: Diversification Strategies for this compound Libraries
| Diversification Point | R-Group Variation | Common Synthetic Method |
|---|---|---|
| Sulfonamide (SO₂-R ) | Aryl, Heteroaryl, Alkyl, Cycloalkyl | Reaction of an azetidine-3-amine with diverse sulfonyl chlorides (R-SO₂Cl). |
| Azetidine Nitrogen (N -R) | Alkyl, Cycloalkyl, Benzyl | N-alkylation or reductive amination of a precursor azetidine-3-sulfonamide. |
Scaffold Hopping and Isosteric Replacements in Analog Design
Scaffold hopping and isosteric replacement are crucial strategies in medicinal chemistry for optimizing lead compounds by replacing a core molecular structure or specific functional groups with alternatives that retain or improve biological activity while offering superior physicochemical or pharmacokinetic properties. nih.govbhsai.org These techniques are applied to the this compound scaffold to explore novel chemical space, circumvent patent limitations, and address liabilities such as poor metabolic stability.
Scaffold Hopping: This strategy involves replacing the central N-cyclopropylazetidine core with a structurally distinct scaffold that maintains the essential three-dimensional arrangement of the key pharmacophoric elements (the sulfonamide and the N-cyclopropyl group). For the azetidine ring, potential scaffold hops could include other small, conformationally constrained rings such as cyclobutane, substituted pyrrolidines, or even bicyclic systems. nih.gov The goal is to find a new core that mimics the geometry of the azetidine ring but may offer improved synthetic tractability, different substitution vectors, or better drug-like properties. Azetidines themselves are sometimes used as bioisosteres for other N-heterocycles or to add three-dimensionality to a molecule. researchgate.net
Isosteric Replacements: This approach focuses on substituting specific fragments of the molecule with other groups that have similar physical or chemical properties.
Sulfonamide Group: The sulfonamide moiety is a critical hydrogen bond donor and acceptor. However, it can sometimes be associated with poor solubility or off-target effects. Common bioisosteres for the sulfonamide group include sulfones, sulfoximines, and acidic heterocycles like tetrazoles. drughunter.comnih.gov In some contexts, a carboxylic acid can also serve as a bioisostere for a sulfonamide, mimicking its acidic nature. tandfonline.comresearchgate.net For example, a gem-dimethylsulfone was successfully used as a bioisostere for a sulfonamide to improve metabolic stability in a series of Cav2.2 channel inhibitors. nih.gov
N-Cyclopropyl Group: The cyclopropyl group is a small, rigid, and lipophilic substituent often used to improve potency and metabolic stability. scientificupdate.com It is frequently employed as a bioisostere for isopropyl or ethyl groups, providing conformational restriction. nih.gov It can also serve as a non-classical isostere for a phenyl ring, preserving the exit vector for a substituent while reducing molecular weight and increasing the fraction of sp³-hybridized carbons. pressbooks.pub Therefore, isosteric replacements for the N-cyclopropyl group could involve other small alkyl groups (e.g., ethyl, isopropyl) or other small cycloalkyl rings (e.g., cyclobutyl) to subtly modulate the compound's steric profile and lipophilicity. researchgate.net
These strategic modifications allow for the systematic evolution of the this compound scaffold to generate novel analogs with potentially superior therapeutic profiles.
Table 2: Potential Isosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Isostere / Bioisostere | Rationale for Replacement |
|---|---|---|
| Azetidine Ring | Cyclobutane, Pyrrolidine (B122466) | Modify ring strain, conformational flexibility, and substitution vectors. |
| Sulfonamide (-SO₂NH-) | Sulfone (-SO₂-), Sulfoximine, Tetrazole, Carboxylic Acid | Modulate acidity, hydrogen bonding capacity, and metabolic stability. drughunter.comnih.govtandfonline.com |
Theoretical and Computational Investigations of N Cyclopropylazetidine 3 Sulfonamide Molecular Characteristics
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic environment and geometric preferences of N-cyclopropylazetidine-3-sulfonamide. nih.gov These methods are instrumental in analyzing the molecule's stability, reactivity, and spectroscopic signatures.
DFT calculations are used to model the electronic structure of this compound, revealing key details about its bonding and charge distribution. The sulfonamide group (-SO₂NH-) is a significant feature, characterized by a highly polarized sulfur-oxygen bonds and a partially positive charge on the sulfur atom. researchgate.net Theoretical studies on simple sulfonamides like HS(O)₂NH₂ show that the interaction between the sulfur and nitrogen atoms is primarily electrostatic, with minimal π-contribution. researchgate.net This charge distribution is critical for the molecule's interaction with its environment.
Table 1: Representative Theoretical Bond Lengths and Angles for this compound Fragments based on DFT Calculations
| Parameter | Structural Moiety | Typical Calculated Value |
|---|---|---|
| S=O Bond Length | Sulfonamide | ~1.45 Å |
| S-N Bond Length | Sulfonamide | ~1.65 Å |
| N-C Bond Length | N-Cyclopropyl | ~1.47 Å |
| C-C Bond Length | Azetidine (B1206935) Ring | ~1.55 Å |
| O=S=O Bond Angle | Sulfonamide | ~120° |
| C-S-N Bond Angle | Sulfonamide | ~107° |
The conformational landscape of this compound is defined by the flexibility of its constituent rings and the rotation around the S-N and N-cyclopropyl bonds.
Azetidine Ring Puckering: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. nih.govresearchgate.net Computational studies on azetidine derivatives show that the degree of puckering and the preferred conformation can be influenced by the nature and position of substituents. nih.govresearchgate.net For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, with the energy difference between these conformers being relatively small. The presence of the bulky sulfonamide group at the C3 position would be a key determinant of the ring's preferred pucker.
Cyclopropyl (B3062369) Group Orientation: The orientation of the cyclopropyl group relative to the sulfonamide nitrogen is another critical conformational feature. Studies on related N-cyclopropylamines indicate specific rotational preferences around the N-C(cyclopropyl) bond. acs.org The barrier to rotation around the S-N bond in sulfonamides has been computationally determined to be significant, arising from repulsive interactions between the lone pairs on the oxygen and nitrogen atoms. researchgate.net DFT calculations predict that for simple sulfonamides, an eclipsed conformation of the SO₂ and NH₂ groups is often the most stable in the gas phase. researchgate.net
DFT calculations are a reliable method for predicting spectroscopic properties, which can aid in the structural confirmation of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.govaps.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. nih.gov The predicted shifts for the protons and carbons in the azetidine and cyclopropyl rings would be particularly sensitive to the molecule's conformation. For instance, the chemical shifts of the azetidine ring protons would differ depending on whether they are in a pseudo-axial or pseudo-equatorial environment. The sulfonamide N-H proton signal is typically observed downfield and its chemical shift can be influenced by solvent and hydrogen bonding interactions. mdpi.com
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed from the second derivatives of the energy. youtube.com These calculations help in assigning experimentally observed absorption bands to specific molecular motions. researchgate.netnih.gov For the sulfonamide group, characteristic vibrational modes include strong asymmetric and symmetric stretching of the S=O bonds (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively) and the S-N stretching vibration (around 930-900 cm⁻¹). mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Sulfonamide | 3300 - 3200 |
| C-H Stretch | Cyclopropyl & Azetidine | 3100 - 2850 |
| S=O Asymmetric Stretch | Sulfonamide | 1350 - 1300 |
| S=O Symmetric Stretch | Sulfonamide | 1160 - 1140 |
| S-N Stretch | Sulfonamide | 930 - 900 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. researchgate.net An MD simulation of this compound, either in a solvent or in a simulated biological environment, would reveal its accessible conformational landscape. peerj.com These simulations can map the transitions between different puckered states of the azetidine ring and the rotation of the cyclopropyl and sulfonamide groups, providing a statistical representation of the most populated conformers and the energy barriers between them. researchgate.net
Intermolecular Interaction Analysis for Non-Covalent Assemblies
The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O). researchgate.netrsc.org This makes this compound capable of forming robust non-covalent assemblies. Computational studies on sulfonamide crystal structures consistently highlight the importance of N-H···O hydrogen bonds in forming dimers or extended networks, which are the main driving forces for crystal packing. researchgate.netnih.gov Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to quantify the strength and nature of these intermolecular interactions, including weaker C-H···O contacts that also contribute to the stability of the supramolecular structure. nih.gov
Chemoinformatic Approaches to Structure-Reactivity Relationships (SRR)
Chemoinformatic methods utilize computational tools to correlate a molecule's structure with its physical properties or biological activity, often referred to as Quantitative Structure-Activity Relationships (QSAR) or Structure-Reactivity Relationships (SRR). openaccesspub.org For this compound, DFT-calculated descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential maps, and molecular hardness can be used to predict its reactivity. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability. biointerfaceresearch.com By comparing these calculated descriptors with those of a series of related sulfonamide compounds with known activities, a predictive SRR model could be developed. nih.govnih.gov This approach is valuable in medicinal chemistry for optimizing molecular structures to enhance desired properties. openaccesspub.org
Application of Chemical Machine Learning for Compound Optimization
The core of this strategy involves developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the structural or physicochemical features of a series of compounds and their biological activities. nih.govfrontiersin.org For a series of this compound analogs, a typical QSAR study would involve the generation of a diverse set of derivatives by modifying various substitution points on the core scaffold. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific therapeutic target, would be experimentally determined.
Subsequently, a wide array of molecular descriptors for each analog would be calculated. These descriptors numerically represent different aspects of the molecule's structure and properties, including:
Constitutional descriptors: Molecular weight, atom counts, bond counts.
Topological descriptors: Indices that describe the connectivity of atoms within the molecule.
Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO) and partial charges. ekb.eg
Once the dataset of molecules, their descriptors, and their corresponding biological activities is compiled, various machine learning algorithms can be trained to build predictive models. Common algorithms employed in this domain include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF). nih.govresearchgate.net
To illustrate a hypothetical application, consider a project aimed at optimizing the anticancer activity of this compound derivatives. A dataset of hypothetical analogs and their measured IC50 values against a cancer cell line could be used to train a Random Forest regression model.
Table 1: Hypothetical Data for Machine Learning Model Training
| Compound ID | R-Group Substitution | Molecular Weight | LogP | Number of Hydrogen Bond Donors | IC50 (µM) |
|---|---|---|---|---|---|
| N-c-azet-sulf-001 | H | 204.27 | -0.5 | 2 | 15.2 |
| N-c-azet-sulf-002 | 4-Cl-Ph | 314.82 | 1.5 | 2 | 5.8 |
| N-c-azet-sulf-003 | 4-F-Ph | 298.34 | 1.0 | 2 | 7.1 |
| N-c-azet-sulf-004 | 4-MeO-Ph | 310.39 | 0.8 | 2 | 9.5 |
The trained model could then be used to predict the anticancer activity of a vast library of virtual, yet-to-be-synthesized derivatives of this compound. This in silico screening allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, thereby streamlining the optimization process. astrazeneca.com
Furthermore, machine learning models can be developed to predict other crucial properties, such as aqueous solubility, metabolic stability, and potential toxicity. By creating a multi-objective optimization framework, it becomes possible to identify lead candidates that not only exhibit high potency but also possess a balanced profile of drug-like properties.
Table 2: Predicted Properties for a Virtual Derivative
| Virtual Compound ID | Predicted IC50 (µM) | Predicted Solubility (mg/mL) | Predicted Metabolic Stability (t½ min) |
|---|
The application of machine learning, therefore, represents a powerful strategy in the theoretical and computational investigation of this compound. It enables a data-driven approach to compound optimization, enhancing the efficiency and success rate of discovering new drug candidates. nih.gov
Advanced Spectroscopic and Analytical Methodologies for N Cyclopropylazetidine 3 Sulfonamide Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through a series of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of N-cyclopropylazetidine-3-sulfonamide can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the azetidine (B1206935) ring, the cyclopropyl (B3062369) group, and the sulfonamide protons. The protons on the azetidine ring (H-2, H-3, and H-4) would exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton on the cyclopropyl ring (H-1') is anticipated to appear as a multiplet, while the methylene (B1212753) protons (H-2') will also show complex multiplets at a more upfield region. The two protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet.
The ¹³C NMR spectrum provides information on the different carbon environments. libretexts.orgoregonstate.edulibretexts.org The carbon atom of the azetidine ring attached to the sulfonamide group (C-3) would be significantly deshielded and appear at a downfield chemical shift. The other two carbons of the azetidine ring (C-2 and C-4) would resonate at a higher field. For the cyclopropyl group, the methine carbon (C-1') is expected to be more deshielded than the methylene carbons (C-2'). libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-4 | 4.10 - 4.30 | m | 55.0 - 58.0 |
| H-3 | 3.80 - 4.00 | m | 60.0 - 63.0 |
| -SO₂NH₂ | 5.50 - 6.00 | br s | - |
| H-1' | 2.40 - 2.60 | m | 30.0 - 33.0 |
| H-2' | 0.60 - 0.80 | m | 5.0 - 8.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. numberanalytics.com For this compound, COSY spectra would show correlations between the H-3 proton and the protons at H-2 and H-4 of the azetidine ring. It would also confirm the connectivity within the cyclopropyl ring, showing correlations between H-1' and the H-2' protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bonds) correlations between protons and carbons. nih.govhuji.ac.ilyoutube.com This technique helps to connect the different fragments of the molecule. Key correlations would include those from the azetidine protons (H-2, H-4) to the C-3 carbon, and from the cyclopropyl methine proton (H-1') to the azetidine nitrogen (though less common) and its own methylene carbons (C-2').
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.comacdlabs.comlibretexts.orgwikipedia.org This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal spatial proximity between the protons of the cyclopropyl group and certain protons on the azetidine ring.
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |
| COSY | H-3 | H-2, H-4 | Connectivity within the azetidine ring |
| H-1' | H-2' | Connectivity within the cyclopropyl ring | |
| HSQC | H-2, H-4 | C-2, C-4 | Direct H-C attachment in azetidine |
| H-3 | C-3 | Direct H-C attachment in azetidine | |
| H-1' | C-1' | Direct H-C attachment in cyclopropyl | |
| H-2' | C-2' | Direct H-C attachment in cyclopropyl | |
| HMBC | H-2, H-4 | C-3 | Confirms azetidine ring structure |
| H-1' | C-2' | Confirms cyclopropyl ring structure | |
| NOESY | H-1' | H-2, H-4 | Spatial proximity and conformation |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in sulfonamides. tandfonline.comtandfonline.com Different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. researchgate.netnih.gov
In ssNMR, the chemical shifts of carbon atoms are highly sensitive to the local molecular environment, including molecular conformation and intermolecular packing in the crystal lattice. tandfonline.comtandfonline.com Therefore, different polymorphs of this compound would be expected to produce distinct ¹³C ssNMR spectra. By comparing the spectra of different batches or crystalline forms, polymorphism can be readily identified.
Table 3: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs of this compound
| Carbon Atom | Form A Chemical Shift (ppm) | Form B Chemical Shift (ppm) |
| C-2, C-4 | 55.2, 56.8 | 55.9, 57.5 |
| C-3 | 61.5 | 63.1 |
| C-1' | 31.8 | 32.5 |
| C-2' | 6.1 | 7.0 |
Note: The differences in chemical shifts, although small, are typically sufficient to distinguish between polymorphic forms.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry further provides structural information through controlled fragmentation of the molecule. wikipedia.org
HRMS provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of this compound, which is a critical step in its characterization. The calculated exact mass of the protonated molecule [M+H]⁺ serves as a reference for experimental verification. nih.govacs.org
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₂N₂O₂S |
| Calculated Exact Mass [M+H]⁺ | 177.06925 |
| Hypothetical Measured Mass [M+H]⁺ | 177.06901 |
| Mass Difference | 1.35 ppm |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule at m/z 177.07) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide a fragmentation pattern that acts as a "fingerprint" for the molecule. wikipedia.orgnih.gov
The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.govresearchgate.netnih.gov For this compound, characteristic fragmentation pathways would likely include:
Cleavage of the bond between the azetidine ring and the sulfur atom.
Loss of the cyclopropyl group from the sulfonamide nitrogen.
Ring-opening or fragmentation of the azetidine ring.
Neutral loss of SO₂ (64 Da). nih.govnih.gov
Analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule.
Table 5: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 177.07)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 177.07 | 113.07 | SO₂ (64.00) | [C₆H₁₃N₂]⁺ |
| 177.07 | 97.03 | C₃H₅N (55.04) | [C₃H₈NO₂S]⁺ |
| 177.07 | 70.07 | C₃H₇NO₂S (121.00) | [C₄H₈N]⁺ (Azetidine fragment) |
| 177.07 | 56.05 | C₃H₇NO₂S (121.02) | [C₃H₆N]⁺ (Cyclopropylamine fragment) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure.
For this compound, IR and Raman spectroscopy would provide characteristic signals corresponding to its key structural components: the N-H and S=O bonds of the sulfonamide, the C-N and C-C bonds of the azetidine and cyclopropyl rings, and the C-H bonds of the aliphatic groups.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3300-3200 (medium, sharp) | 3300-3200 (weak) |
| C-H (Cyclopropyl) | Stretching | 3100-3000 (medium) | 3100-3000 (strong) |
| C-H (Azetidine) | Stretching | 2980-2850 (medium) | 2980-2850 (strong) |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 (strong) | 1350-1300 (medium) |
| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 (strong) | 1160-1120 (medium) |
| C-N (Azetidine) | Stretching | 1250-1020 (medium) | 1250-1020 (weak) |
| S-N (Sulfonamide) | Stretching | 970-930 (medium) | 970-930 (strong) |
| Cyclopropyl Ring | Ring Deformation | ~1020 (medium) | ~1020 (strong) |
| Azetidine Ring | Ring Deformation | ~900 (weak) | ~900 (medium) |
Note: This table presents illustrative data based on typical vibrational frequencies for the respective functional groups and is not based on experimental data for this compound.
The complementary nature of IR and Raman spectroscopy is particularly advantageous. While the polar S=O and N-H bonds of the sulfonamide group would exhibit strong absorption bands in the IR spectrum, the non-polar C-C and C-H bonds of the cyclopropyl and azetidine rings would produce strong signals in the Raman spectrum.
X-ray Crystallography for Definitive Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure. Key structural insights that would be obtained include:
The precise bond lengths and angles of the strained four-membered azetidine ring.
The conformation of the cyclopropyl group relative to the azetidine ring.
The geometry of the sulfonamide group.
The intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, that dictate the crystal packing.
This level of structural detail is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method would likely be employed.
Illustrative HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile, potentially with an additive like formic acid or trifluoroacetic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at a wavelength where the molecule absorbs, likely in the low UV region (e.g., 210-230 nm) due to the lack of a strong chromophore. |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Note: This table presents a typical starting point for method development and is not based on a validated method for this compound.
The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would be used to determine its purity.
Gas Chromatography (GC) is another powerful separation technique, but its applicability depends on the volatility and thermal stability of the analyte. This compound, with its polar sulfonamide group, may have limited volatility. However, with appropriate derivatization to increase its volatility (e.g., by silylating the sulfonamide N-H), GC could be used for purity analysis. A capillary column with a polar stationary phase would likely be required, and detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS).
If this compound is synthesized as a single enantiomer or if there is a chiral center in the molecule, chiral chromatography is essential to determine its enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Both HPLC and GC can be adapted for chiral separations using appropriate chiral columns. The development of a successful chiral separation method would be critical for controlling the stereochemistry of the final compound.
Spectrophotometric Methods for Quantitative Analysis in Research Settings
To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating its concentration from the calibration curve, following the Beer-Lambert law. This method is particularly useful for routine concentration measurements in research and development settings.
N Cyclopropylazetidine 3 Sulfonamide As a Versatile Synthetic Building Block and Intermediate
Utility in the Construction of Complex Organic Molecules
N-cyclopropylazetidine-3-sulfonamide serves as a potent intermediate in the synthesis of elaborate organic structures, primarily due to the inherent reactivity of its strained four-membered ring and the synthetic versatility of its functional groups. The azetidine (B1206935) ring itself, with a ring strain of approximately 25.4 kcal/mol, is significantly more reactive than its five-membered pyrrolidine (B122466) analogue, yet stable enough for practical handling, unlike many aziridine (B145994) derivatives. This balance of strain and stability allows for controlled ring-opening reactions or functionalization at the ring's nitrogen atom.
The synthesis of complex molecules often leverages the azetidine core as a rigid scaffold from which substituents can be projected into specific vectors in three-dimensional space. The N-cyclopropyl group further enhances this rigidity and introduces a lipophilic, metabolically stable moiety. The sulfonamide group provides a key synthetic handle and a common pharmacophore. nih.gov Synthetic strategies frequently involve the diversification of a densely functionalized azetidine ring system to gain access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov For instance, the azetidine nitrogen can be readily alkylated, acylated, or used in reductive amination reactions to append larger and more complex fragments, forming the basis for molecules targeted at the central nervous system and other therapeutic areas. nih.gov
Role in Scaffold Diversity and Combinatorial Chemistry Approaches
The structure of this compound is exceptionally well-suited for diversity-oriented synthesis (DOS) and combinatorial chemistry, methodologies designed to rapidly generate large libraries of compounds for high-throughput screening. nih.gov The core scaffold possesses multiple points of diversification that can be systematically varied to explore a broad chemical space.
The primary points for diversification include:
The Azetidine Nitrogen: This secondary amine is a prime site for introducing a wide array of substituents (R¹) through reactions like N-alkylation, N-arylation, acylation, and sulfonylation.
The Sulfonamide Nitrogen: The N-H bond of the sulfonamide can potentially be functionalized, adding another layer of diversity (R²).
The Azetidine Ring: The C-H bonds on the azetidine ring can be targeted for late-stage functionalization, introducing further complexity.
This multi-directional approach allows for the creation of a matrix of analogues from a single core structure. For example, by reacting the this compound core with 100 different aldehydes (via reductive amination at the azetidine nitrogen) and 100 different sulfonyl chlorides (at the sulfonamide nitrogen), a library of 10,000 distinct compounds could theoretically be generated. This strategy has been successfully applied to related azetidine scaffolds to produce libraries containing thousands of members for drug discovery programs. nih.gov
| Table 1: Illustrative Combinatorial Library Generation from an Azetidine-Sulfonamide Scaffold | |||
|---|---|---|---|
| Core Scaffold | R¹ Substituent (at Azetidine N) | R² Substituent (at Sulfonamide N) | Resulting Library Compound |
| This compound Core | Benzyl Group | Methyl Group | Compound A |
| Benzyl Group | Phenyl Group | Compound B | |
| 4-Fluorobenzyl Group | Methyl Group | Compound C | |
| 4-Fluorobenzyl Group | Phenyl Group | Compound D |
Precursor for Azetidine-Containing Heterocycles
Beyond its use as a scaffold for appending substituents, this compound can serve as a precursor for the construction of more complex, polycyclic heterocyclic systems that retain the core azetidine ring. The inherent strain and functionality of the molecule enable a variety of ring-forming and ring-expansion reactions.
One powerful strategy involves intramolecular reactions where substituents, pre-installed on the azetidine nitrogen, react with another part of the molecule. For example, N-alkylation of the azetidine with allyl bromide furnishes a precursor for ring-closing metathesis (RCM). nih.gov Subsequent RCM can create novel fused bicyclic systems, such as an azetidine-fused eight-membered ring. nih.gov
Furthermore, azetidine-fused sulfonamides have been shown to undergo ring-expansion reactions under specific conditions. For example, under hydrogenative conditions, certain substituted azetidine-fused sulfonamides can rearrange to form larger, medicinally important seven-membered benzo-sulfonamides. nih.gov This transformation proceeds through the hydrogenolysis of a C-N bond within the azetidine ring, driven by the release of ring strain. nih.gov Such methodologies significantly expand the structural diversity achievable from a single azetidine precursor.
| Table 2: Transformations of Azetidine Scaffolds into Other Heterocycles | ||
|---|---|---|
| Starting Material Type | Reaction Type | Resulting Heterocyclic System |
| N-Allyl Azetidine Derivative | Ring-Closing Metathesis (RCM) | Fused Azetidine-Containing Bicyclic System (e.g., 8-membered ring) nih.gov |
| Azetidine-Fused Sulfonamide | Hydrogenative Ring Expansion | Seven-Membered Sulfonamide (e.g., Benzo-sulfonamide) nih.gov |
| Functionalized Azetidine Core | Intramolecular Cyclization | Bridged or Spirocyclic Azetidine Systems nih.gov |
Contribution to Organosulfur Chemistry Methodologies
The sulfonamide functional group is a cornerstone of organosulfur chemistry and is prevalent in a vast range of pharmaceuticals. nih.govjmchemsci.com While often used as a stable linker or hydrogen bond acceptor, recent innovations have explored the novel reactivity of sulfur(VI) groups attached to strained rings.
A significant recent development in the field is the use of azetidine sulfonyl fluorides (ASFs) as precursors for carbocations through an unusual defluorosulfonylation (deFS) reaction. chemrxiv.orgacs.org In this methodology, the strained azetidine ring facilitates the departure of the sulfonyl fluoride (B91410) group under mild thermal conditions, generating a reactive azetidinyl cation that can be trapped by a wide range of nucleophiles. chemrxiv.org This novel reaction pathway enables the formation of new carbon-heteroatom and carbon-carbon bonds at the 3-position of the azetidine ring, creating complex derivatives that are otherwise difficult to access. Although this compound is a sulfonamide rather than a sulfonyl fluoride, these pioneering studies with ASFs highlight the latent potential of the azetidine-sulfonyl combination to participate in novel chemical transformations, pushing the boundaries of organosulfur chemistry.
Applications in Materials Chemistry and Polymer Science
While the primary application of azetidine-based building blocks lies in medicinal chemistry, their unique structural and reactive properties suggest potential for use in materials science and polymer chemistry. The development of novel polymers with well-defined structures and properties is a continuous goal in materials science.
Although direct polymerization of this compound is not widely documented, research on analogous strained heterocycles provides a strong proof of concept. For instance, N-sulfonyl aziridines, the three-membered ring analogues of N-sulfonyl azetidines, have been successfully employed as monomers in ring-opening copolymerization (ROCOP) with cyclic thioanhydrides. nih.gov This process, conducted under mild conditions, yields well-defined poly(thioester sulfonamide)s with highly alternating structures and controlled molecular weights. nih.gov The ring strain of the N-sulfonyl aziridine is the driving force for the polymerization. Given the inherent ring strain of the azetidine ring, it is plausible that N-sulfonyl azetidines, including this compound, could be explored as monomers for the synthesis of novel polyamides and related polymers with unique thermal and mechanical properties.
Emerging Research Directions and Future Perspectives for N Cyclopropylazetidine 3 Sulfonamide Research
Integration with Artificial Intelligence and Automated Synthesis Platforms
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The strained four-membered ring of the azetidine (B1206935) moiety in N-cyclopropylazetidine-3-sulfonamide imparts unique reactivity that is a fertile ground for discovering novel chemical transformations. Researchers are increasingly exploring unprecedented reactions that leverage this ring strain. For instance, novel ring-opening rearrangement reactions of N-cyclopropyl-amides have been demonstrated, providing access to new chemical scaffolds. researchgate.netrsc.org Similar explorations with this compound could lead to the discovery of new synthetic methodologies.
Furthermore, the application of modern synthetic techniques such as photocatalysis and electrochemistry opens up new avenues for the functionalization of the azetidine ring. dntb.gov.uaacs.org Visible light-enabled aza Paternò-Büchi reactions, for example, have been used for the synthesis of functionalized azetidines. researchgate.netchemrxiv.orgnih.gov Applying such photochemical strategies to this compound could enable the introduction of diverse functional groups at various positions on the azetidine ring, leading to a wide array of novel derivatives with potentially interesting biological or material properties. Electrocatalytic methods also offer a powerful tool for accessing azetidines through intramolecular hydroamination of allylic sulfonamides. acs.org
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To fully optimize and control the synthesis of this compound, a deeper understanding of the reaction kinetics and mechanisms is essential. The development and application of advanced spectroscopic probes for in situ reaction monitoring, a key aspect of Process Analytical Technology (PAT), are crucial in this regard. Techniques such as Raman and Near-Infrared (NIR) spectroscopy allow for real-time, non-destructive analysis of chemical reactions as they occur. mdpi.comamericanpharmaceuticalreview.com
For the synthesis of this compound, in situ Raman spectroscopy could be employed to monitor the formation of the sulfonamide bond and track the consumption of starting materials and the formation of intermediates and products in real-time. mdpi.comnih.govnih.gov This data can be used to build kinetic models and optimize reaction conditions to improve yield and purity. Similarly, NIR spectroscopy can be a powerful tool for monitoring crystallization processes, ensuring the desired polymorphic form of the final product is obtained. nih.govresearchgate.netnih.govmdpi.com The integration of these PAT tools into the synthesis of this compound would enable a more controlled, efficient, and reproducible manufacturing process.
Sustainability and Circular Economy Principles in its Life Cycle
In line with the growing global emphasis on sustainable development, future research on this compound will increasingly focus on incorporating green chemistry and circular economy principles throughout its lifecycle. dkshdiscover.comchemiehoch3.desustainability-directory.comresearchgate.netonlytrainings.com This begins with the selection of starting materials, favoring renewable feedstocks and employing catalytic methods to reduce waste.
The principles of a circular economy aim to minimize waste and maximize the use of resources by designing products and processes for reuse, recycling, and recovery. dkshdiscover.comchemiehoch3.desustainability-directory.com For specialty chemicals like this compound, this could involve developing more atom-economical synthetic routes that minimize the generation of hazardous byproducts. Furthermore, exploring the potential for recycling solvents and catalysts used in its synthesis will be a key area of research. A comprehensive life cycle assessment of this compound, from cradle to grave, will be necessary to identify environmental hotspots and guide the development of more sustainable production processes.
Expanding its Role as a Privileged Scaffold in Fundamental Organic Chemistry
The this compound motif holds significant potential to be recognized as a privileged scaffold in fundamental organic chemistry and medicinal chemistry. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The combination of the rigid azetidine ring and the versatile sulfonamide group makes it an attractive starting point for the synthesis of diverse and complex molecules. mdpi.comnih.govmdpi.comrsc.org
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction efficiency.
- Catalysis : Use of coupling agents (e.g., HATU or EDCI) to facilitate sulfonamide bond formation .
- Purification : Flash chromatography or recrystallization to isolate high-purity products. Analytical techniques like HPLC (C18 columns, acetonitrile/water gradients) monitor intermediates .
What analytical techniques are critical for confirming the structural integrity of this compound and its intermediates?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclopropyl CH2 groups at δ 0.5–1.5 ppm) and sulfonamide NH signals (δ 6.5–7.5 ppm) .
- 2D NMR (HSQC, HMBC) : Resolves connectivity between azetidine and sulfonamide moieties.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Provides definitive stereochemical data for crystalline derivatives .
How does the electronic nature of the cyclopropyl group influence the reactivity and stability of this compound?
Answer:
The cyclopropyl group introduces ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions under acidic or oxidative conditions. However, its sp³-hybridized carbons confer stability in neutral or basic environments. Key considerations:
- Acid Sensitivity : Avoid strong acids (e.g., H2SO4) to prevent ring cleavage.
- Electrophilic Substitution : Limited due to cyclopropane’s non-aromatic nature; reactivity focuses on sulfonamide nitrogen or azetidine ring .
- Steric Effects : The cyclopropyl group may hinder access to the sulfonamide’s NH in enzyme-binding assays, necessitating molecular docking studies .
What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies in bioactivity data often arise from impurities, assay variability, or structural modifications. Mitigation approaches include:
- Purity Validation : Use HPLC-MS to ensure >95% purity before biological testing .
- Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., enzymatic inhibition vs. cell-based viability).
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., azetidine vs. pyrrolidine) to isolate pharmacophoric elements .
What are the potential metabolic pathways and degradation products of this compound in pharmacokinetic studies?
Answer:
Predicted pathways (based on sulfonamide analogs):
- Oxidative Metabolism : Cytochrome P450-mediated hydroxylation of the azetidine or cyclopropyl rings.
- Sulfonamide Hydrolysis : Cleavage under acidic conditions to yield azetidine-3-sulfonic acid and cyclopropylamine derivatives .
- Glucuronidation : Phase II conjugation at the sulfonamide NH.
Analytical Tools : - LC-MS/MS : Track metabolites in plasma or hepatic microsomes.
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) to identify shelf-life-limiting factors .
How can computational methods aid in predicting the binding affinity of this compound to biological targets?
Answer:
Molecular Dynamics (MD) Simulations and Docking Studies (e.g., AutoDock Vina, Schrödinger Suite) can:
- Identify binding pockets in target proteins (e.g., carbonic anhydrase or kinases).
- Predict interactions (e.g., hydrogen bonds between sulfonamide SO2 and active-site residues).
- Guide SAR by modeling substituent effects on binding energy (ΔG) .
Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key scalability challenges include:
- Exothermic Reactions : Cyclopropylation steps require precise temperature control to avoid runaway reactions.
- Purification : Chromatography is impractical at scale; switch to crystallization (solvent screening via Hansen solubility parameters).
- Regioselectivity : Minimize byproducts (e.g., over-alkylation) using protecting groups (e.g., Boc for azetidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
